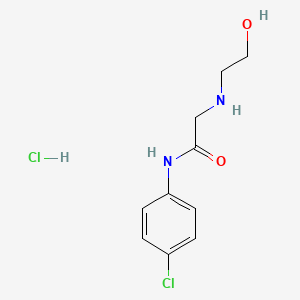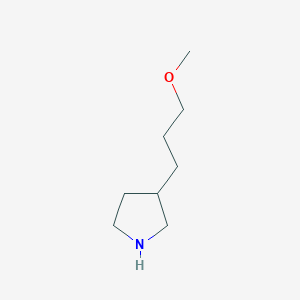
3-(3-Methoxypropyl)pyrrolidine
Overview
Description
3-(3-Methoxypropyl)pyrrolidine is a chemical compound with the CAS Number: 1220030-88-5 and Linear Formula: C8H17NO . It has a molecular weight of 143.23 .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones that utilizes photoredox catalysis has been developed to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxypropyl)pyrrolidine is represented by the Inchi Code: 1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 .Physical And Chemical Properties Analysis
3-(3-Methoxypropyl)pyrrolidine is stored at ambient temperature . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pharmacology and Drug Discovery
Pyrrolidine derivatives are extensively utilized in pharmacology due to their structural diversity and biological activity. The introduction of the methoxypropyl group in 3-(3-Methoxypropyl)pyrrolidine can influence the molecule’s pharmacokinetics and pharmacodynamics, potentially leading to novel drug candidates with improved efficacy and reduced toxicity .
Anticancer Agents
The pyrrolidine scaffold is known for its application in anticancer drugs. Derivatives like 3-(3-Methoxypropyl)pyrrolidine can be designed to target specific cancer cell lines, offering a pathway to develop new chemotherapeutic agents .
Enzyme Inhibition
Pyrrolidine derivatives have been shown to inhibit various enzymes effectively. The structural modification of pyrrolidine rings, such as in 3-(3-Methoxypropyl)pyrrolidine , can lead to selective enzyme inhibitors, which are valuable in treating diseases like Alzheimer’s and Parkinson’s .
Antimicrobial and Antiviral Activity
The pyrrolidine core structure is associated with antimicrobial and antiviral activities. Compounds bearing this core, including 3-(3-Methoxypropyl)pyrrolidine , could be synthesized to combat resistant strains of bacteria and viruses .
Anti-inflammatory and Antioxidant Properties
Inflammation and oxidative stress are critical factors in many diseases. Pyrrolidine derivatives, through their anti-inflammatory and antioxidant properties, can contribute to the development of treatments for conditions such as arthritis and cardiovascular diseases .
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge in healthcare. Pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine , may offer neuroprotective effects, which can be harnessed to create treatments for diseases like multiple sclerosis and Huntington’s disease .
Analgesic and Anesthetic Applications
The modification of pyrrolidine rings can lead to compounds with analgesic and anesthetic properties3-(3-Methoxypropyl)pyrrolidine could be a precursor in synthesizing new pain management medications .
Chiral Synthesis and Stereochemistry
The pyrrolidine ring’s stereogenicity is crucial in chiral synthesis3-(3-Methoxypropyl)pyrrolidine can be used as a chiral building block in the synthesis of stereochemically complex molecules, which is essential in pharmaceuticals .
Safety and Hazards
The safety data sheet for pyrrolidine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine, have been recognized for their promising biological effects . They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the therapeutic potential of pyrrolidine derivatives .
properties
IUPAC Name |
3-(3-methoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZUHWDYRQZMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



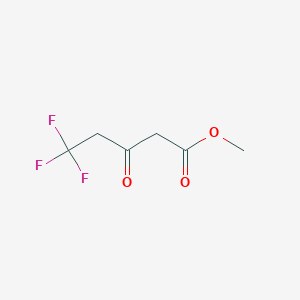
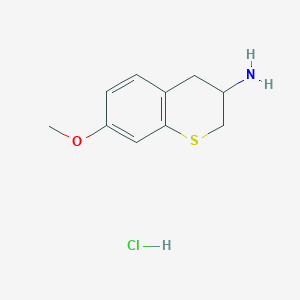
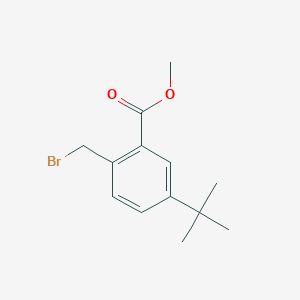
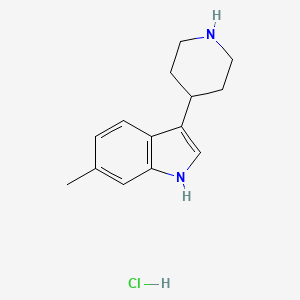
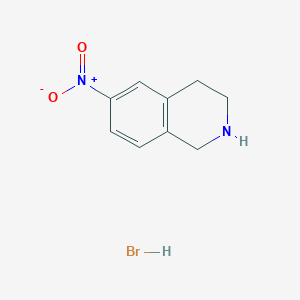

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)
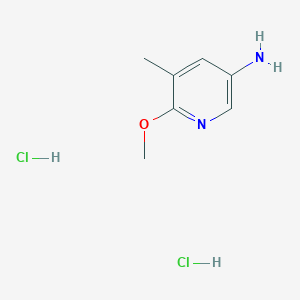


![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)

